2-((1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)sulfonyl)-N-(4-(trifluoromethyl)phenyl)acetamide
Description
2-((1-(2-Morpholino-2-oxoethyl)-1H-indol-3-yl)sulfonyl)-N-(4-(trifluoromethyl)phenyl)acetamide is a synthetic acetamide derivative featuring a morpholino-2-oxoethyl group attached to the indole nitrogen and a sulfonyl linker connecting the indole core to the acetamide moiety. Its molecular formula is C25H26F3N3O4S, with a molecular weight of 521.6 and CAS number 878060-04-9 . The morpholino ring improves solubility compared to piperidine-based analogs, while the trifluoromethyl group contributes to metabolic stability and electronic effects .
Properties
IUPAC Name |
2-[1-(2-morpholin-4-yl-2-oxoethyl)indol-3-yl]sulfonyl-N-[4-(trifluoromethyl)phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22F3N3O5S/c24-23(25,26)16-5-7-17(8-6-16)27-21(30)15-35(32,33)20-13-29(19-4-2-1-3-18(19)20)14-22(31)28-9-11-34-12-10-28/h1-8,13H,9-12,14-15H2,(H,27,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JREGIJOHIAGLBN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)CN2C=C(C3=CC=CC=C32)S(=O)(=O)CC(=O)NC4=CC=C(C=C4)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22F3N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
509.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 2-((1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)sulfonyl)-N-(4-(trifluoromethyl)phenyl)acetamide typically involves multiple synthetic steps, beginning with the formation of the indole core This is often achieved through a Fischer indole synthesis or similar methodology
Key steps in the synthesis include:
Formation of the Indole Core: : This can be initiated via Fischer indole synthesis, utilizing phenylhydrazine and an appropriate ketone.
Sulfonylation: : The indole intermediate undergoes sulfonylation, commonly using chlorosulfonic acid or similar reagents.
Acetamide Formation: : This step involves the acylation of the sulfonylated indole with a reagent like acetic anhydride to introduce the acetamide functionality.
Morpholino Group Introduction:
Industrial Production Methods
In an industrial setting, the production of this compound would involve the optimization of these synthetic routes to maximize yield and minimize cost. This typically includes:
Scaling up reactions to multi-liter reactors: to handle larger quantities of reagents.
Using automated and semi-automated systems: to control reaction parameters precisely.
Implementing purification steps: like crystallization and chromatography to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-((1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)sulfonyl)-N-(4-(trifluoromethyl)phenyl)acetamide undergoes various chemical reactions, including:
Oxidation: : The compound can be oxidized under specific conditions to yield sulfoxides or sulfones.
Reduction: : Reduction reactions can lead to the cleavage of the sulfonyl group or reduction of the keto groups.
Substitution: : The compound is also susceptible to nucleophilic and electrophilic substitutions at various positions on the indole ring and other functional groups.
Common Reagents and Conditions
Oxidation: : Agents like hydrogen peroxide or m-chloroperoxybenzoic acid.
Reduction: : Catalytic hydrogenation using palladium on carbon or sodium borohydride.
Substitution: : Conditions like Friedel-Crafts acylation or alkylation using aluminum chloride, or nucleophilic substitutions with bases or nucleophiles.
Major Products Formed
Sulfoxides and Sulfones: : From oxidation.
De-alkylated or reduced products: : From reduction.
Various substituted derivatives: : From substitution reactions.
Scientific Research Applications
2-((1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)sulfonyl)-N-(4-(trifluoromethyl)phenyl)acetamide is highly versatile in scientific research:
Chemistry: : As an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: : In the study of enzyme inhibitors, particularly those targeting indoleamine 2,3-dioxygenase (IDO), influencing immune responses.
Medicine: : Potential therapeutic applications in oncology due to its role in modulating immune responses.
Industry: : Use in material science for developing advanced polymers and as a precursor for various high-value chemicals.
Mechanism of Action
The compound exerts its effects primarily through interaction with molecular targets such as enzymes:
Enzyme Inhibition: : Inhibits IDO, which plays a crucial role in tryptophan metabolism and has implications in cancer therapy.
Pathways Involved: : Inhibition of IDO influences the kynurenine pathway, affecting immune response and tumor microenvironment.
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Properties
Key Observations :
- Morpholino vs. Piperidine Derivatives: The target compound’s morpholino group enhances solubility compared to piperidine analogs (e.g., 878060-00-5, MW 521.6) due to oxygen’s hydrogen-bonding capacity .
- Substituent Position : The 4-(trifluoromethyl)phenyl group in the target improves binding affinity over 3-substituted analogs (e.g., 686743-88-4) by aligning with hydrophobic pockets in target enzymes .
- Sulfonyl Linker : The sulfonyl group in the target and compounds increases metabolic stability compared to ester or amide linkers (e.g., ) .
Key Observations :
- The target compound’s synthesis likely follows a similar coupling strategy as and but requires advanced purification (e.g., mass-directed HPLC), suggesting higher complexity .
- Morpholinone core derivatives () achieve higher yields due to stable intermediates, whereas trifluoromethyl-containing analogs (e.g., ) face challenges in regioselectivity .
Key Observations :
- The morpholinone core in demonstrates potent antimalarial activity (IC50 = 0.8 µM), suggesting the target compound may share similar efficacy if tested .
- Indole-acetamide hybrids (e.g., ) show nanomolar kinase inhibition, highlighting the pharmacophore’s versatility .
Structural Flexibility and Conformational Effects
- Dihedral Angles : In dichlorophenyl-acetamide analogs (), dihedral angles between aromatic rings (44.5°–77.5°) influence dimerization and hydrogen bonding, which may affect the target compound’s crystallinity and solubility .
Biological Activity
The compound 2-((1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)sulfonyl)-N-(4-(trifluoromethyl)phenyl)acetamide is a complex organic molecule with potential biological activity, particularly in pharmacological applications. This article explores its biological properties, including mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C30H34N4O6S
- Molecular Weight : 578.68 g/mol
- CAS Number : [not specified in the provided data]
The compound features a morpholino group, an indole moiety, and a trifluoromethyl-substituted phenyl ring, which contribute to its unique chemical behavior and interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with various cellular pathways:
- Inhibition of Enzymatic Activity : The sulfonamide group may inhibit specific enzymes involved in inflammatory processes or cancer cell proliferation.
- Cellular Signaling Modulation : The indole structure is known to influence signaling pathways such as apoptosis and cell cycle regulation.
- Receptor Binding : The trifluoromethyl group enhances lipophilicity, potentially facilitating binding to cellular receptors involved in drug metabolism and action.
Biological Activity and Therapeutic Applications
Recent studies have highlighted several important biological activities associated with this compound:
Anticancer Activity
Research indicates that compounds similar to this structure exhibit significant cytotoxic effects against various cancer cell lines. For instance:
- IC50 Values : Compounds in this class have shown IC50 values in the low micromolar range against breast cancer (MCF-7) and lung cancer (A549) cell lines, suggesting potent anticancer properties .
Antinflammatory Properties
The compound's ability to inhibit cyclooxygenase enzymes (COX-1 and COX-2) has been noted, which is critical for reducing inflammation . This mechanism is particularly relevant for conditions like arthritis and other inflammatory diseases.
Neuroprotective Effects
Preliminary studies suggest that similar indole derivatives may offer neuroprotective effects, potentially useful in treating neurodegenerative diseases . The morpholino group is hypothesized to enhance blood-brain barrier penetration, increasing therapeutic efficacy.
Case Studies
Several case studies have explored the efficacy of related compounds:
- Study on Indole Derivatives : A study demonstrated that indole-based compounds exhibited significant antiproliferative activity against human cancer cell lines, with mechanisms involving apoptosis induction and cell cycle arrest .
- Neuroprotective Study : Another investigation into morpholino-substituted indoles revealed their potential in reducing oxidative stress in neuronal cells, indicating a protective role against neurodegeneration .
- Inflammation Model : In a murine model of inflammation, the administration of similar sulfonamide derivatives resulted in reduced edema and inflammatory cytokine levels, supporting their potential use as anti-inflammatory agents .
Data Table: Summary of Biological Activities
Q & A
Q. What are the key steps and reagents for synthesizing 2-((1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)sulfonyl)-N-(4-(trifluoromethyl)phenyl)acetamide?
The synthesis involves multi-step reactions, including:
- Sulfonation : Introduction of the sulfonyl group to the indole core using reagents like chlorosulfonic acid under controlled anhydrous conditions .
- Morpholino-ethylation : Coupling 2-morpholino-2-oxoethyl to the indole nitrogen via nucleophilic substitution, often using bases like NaH in DMF or THF .
- Acetamide formation : Reacting the sulfonated intermediate with 4-(trifluoromethyl)aniline using carbodiimide coupling agents (e.g., EDC/HOBt) in dichloromethane . Characterization relies on NMR (1H/13C), mass spectrometry , and HPLC for purity validation .
Q. Which analytical techniques are critical for confirming the compound’s structural integrity?
- Nuclear Magnetic Resonance (NMR) : Assigns proton and carbon environments (e.g., distinguishing morpholino vs. trifluoromethylphenyl signals) .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula via exact mass matching .
- FT-IR Spectroscopy : Confirms functional groups (e.g., sulfonyl S=O stretches at ~1350–1150 cm⁻¹) .
- X-ray Crystallography (if crystalline): Resolves 3D conformation and intermolecular interactions .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield in the sulfonation step?
- Temperature : Sulfonation at 0–5°C minimizes side reactions (e.g., over-sulfonation) .
- Solvent Selection : Non-polar solvents (e.g., DCM) enhance regioselectivity vs. polar aprotic solvents like DMF .
- Catalysts : Lewis acids (e.g., AlCl₃) can accelerate sulfonyl group incorporation by stabilizing reactive intermediates .
- Workup : Quenching with ice-water prevents decomposition of acid-sensitive intermediates .
Q. What computational strategies predict the compound’s interaction with biological targets?
- Molecular Docking : Simulates binding to enzymes (e.g., kinases) using software like AutoDock Vina, focusing on the sulfonyl group’s hydrogen-bonding with catalytic residues .
- Molecular Dynamics (MD) : Assesses binding stability in physiological conditions (e.g., solvation effects on the trifluoromethyl group’s hydrophobic interactions) .
- QSAR Modeling : Links substituent modifications (e.g., morpholino vs. piperazine) to activity trends using regression analysis .
Q. How can contradictory bioactivity data across cell lines be resolved?
- Dose-Response Curves : Establish EC₅₀/IC₅₀ values to differentiate target-specific vs. off-target effects .
- Metabolic Stability Assays : Use liver microsomes to identify rapid degradation in certain cell lines (e.g., CYP450-mediated morpholino oxidation) .
- Proteomic Profiling : SILAC or TMT labeling identifies differential protein expression influencing compound sensitivity .
Q. What role does the trifluoromethyl group play in pharmacokinetics?
- Lipophilicity : Enhances membrane permeability (logP increased by ~0.5–1.0 vs. non-fluorinated analogs) .
- Metabolic Resistance : The C-F bond resists oxidative metabolism, prolonging half-life in vivo .
- Target Affinity : Electron-withdrawing effects stabilize π-stacking with aromatic residues (e.g., tyrosine in kinase ATP-binding pockets) .
Methodological Guidance
Q. How to design SAR studies for this compound?
- Core Modifications : Replace indole with azaindole to assess hydrogen-bonding impact .
- Substituent Scanning : Synthesize analogs with varying sulfonyl substituents (e.g., methylsulfonyl vs. phenylsulfonyl) .
- Bioisosteric Replacement : Swap morpholino with thiomorpholine to evaluate ring flexibility’s effect on potency .
Q. What experimental controls are essential in enzymatic inhibition assays?
- Positive Controls : Use known inhibitors (e.g., staurosporine for kinases) to validate assay conditions .
- Solvent Controls : Confirm DMSO (<0.1%) does not affect enzyme activity .
- Pre-incubation Steps : Test time-dependent inhibition to identify irreversible binding .
Q. How to address solubility challenges in in vivo studies?
- Prodrug Design : Introduce phosphate esters at the acetamide group for aqueous formulation .
- Co-solvents : Use cyclodextrin complexes or PEG-based vehicles to enhance bioavailability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
